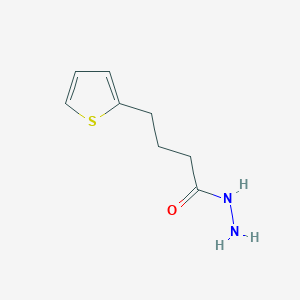

4-(Thiophen-2-YL)butanehydrazide

Description

4-(Thiophen-2-YL)butanehydrazide is a hydrazide derivative featuring a thiophene ring at the 2-position of a butanehydrazide backbone. Hydrazides and their derivatives are widely studied for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities, often modulated by substituents such as thiophene, indole, or halogen groups .

Properties

IUPAC Name |

4-thiophen-2-ylbutanehydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2OS/c9-10-8(11)5-1-3-7-4-2-6-12-7/h2,4,6H,1,3,5,9H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHGARKVXCIXDSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCCC(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 4-(Thiophen-2-YL)butanehydrazide, often involves condensation reactions. Common methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions typically involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under various conditions to form the thiophene ring .

Industrial Production Methods

Industrial production of thiophene derivatives can involve metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur or other sulfur sources . These methods are advantageous due to their simplicity and the ability to produce thiophene derivatives in good yields .

Chemical Reactions Analysis

Types of Reactions

4-(Thiophen-2-YL)butanehydrazide can undergo various chemical reactions, including:

Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the thiophene ring.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophenes, and various substituted thiophenes .

Scientific Research Applications

4-(Thiophen-2-YL)butanehydrazide and its derivatives have significant applications in various fields:

Chemistry: Used as intermediates in the synthesis of more complex molecules.

Biology: Exhibits antimicrobial, anticancer, and anti-inflammatory properties

Medicine: Potential use in drug development due to its biological activities.

Industry: Utilized in the production of organic semiconductors, corrosion inhibitors, and organic light-emitting diodes (OLEDs)

Mechanism of Action

The mechanism of action of 4-(Thiophen-2-YL)butanehydrazide involves its interaction with various molecular targets. The thiophene ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth, reduction of inflammation, and induction of cancer cell apoptosis .

Comparison with Similar Compounds

Key Comparative Insights

Role of Thiophene Moiety :

- Thiophene derivatives consistently demonstrate enhanced bioactivity. For example, thiophene-linked benzothiazoles (IC50 ~9 μM) and thiazolyl acetates showed potent anticancer and anti-inflammatory effects, respectively . The electron-rich thiophene ring likely enhances binding to biological targets through π-π interactions or sulfur-mediated hydrogen bonding.

Impact of Substituents :

- Indole vs. Thiophene : Indole-substituted hydrazides () exhibited cytotoxicity, whereas thiophene analogs (e.g., ) showed antiproliferative effects. The planar indole group may facilitate DNA intercalation, while thiophene’s smaller size could improve solubility.

- Halogenation : Chloro-substituted benzo-thiophene carbohydrazides () improved antimicrobial activity, likely due to increased electrophilicity and membrane permeability.

Synthetic Accessibility :

- Ultrasound-assisted synthesis () reduced reaction time and improved yields for thiophene-containing hydrazides compared to conventional methods. This highlights scalability advantages for derivatives like 4-(Thiophen-2-YL)butanehydrazide.

Metal Complexation: Diorganotin(IV) complexes of hydrazides () demonstrated enhanced cytotoxicity, suggesting that this compound could serve as a ligand for metal-based anticancer agents.

Biological Activity

4-(Thiophen-2-YL)butanehydrazide, a compound featuring a thiophene ring, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant research findings regarding this compound, focusing on its anticancer, antimicrobial, and other therapeutic potentials.

- IUPAC Name: this compound

- Molecular Formula: C8H10N2S

- Molecular Weight: 166.24 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with hydrazine or hydrazones. The general synthetic route includes:

- Formation of Thiophene Derivative: Starting from commercially available thiophene compounds.

- Hydrazone Formation: Reacting the thiophene derivative with hydrazine to yield the hydrazide.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene derivatives, including this compound. Research indicates that compounds containing thiophene rings can induce apoptosis in cancer cells and inhibit cell proliferation.

Case Study:

A study evaluated several thiophene derivatives against human cancer cell lines, including HepG-2 (liver cancer) and A-549 (lung cancer). The results showed that compounds similar to this compound exhibited IC50 values in the micromolar range, demonstrating significant cytotoxic effects compared to standard chemotherapeutics like cisplatin .

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | HepG-2 | 5.0 ± 0.3 | Induction of apoptosis |

| Similar Thiophene Derivative | A-549 | 8.0 ± 0.5 | Inhibition of tubulin polymerization |

Antimicrobial Activity

The antimicrobial properties of thiophene derivatives have also been investigated extensively. Studies show that these compounds exhibit activity against various bacterial strains and fungi.

Research Findings:

In vitro tests demonstrated that this compound showed notable antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans. The minimum inhibitory concentration (MIC) was determined using standard dilution methods.

| Microorganism | Activity Type | MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | Antibacterial | 32 |

| Candida albicans | Antifungal | 16 |

The biological activity of this compound can be attributed to several mechanisms:

- Cell Cycle Arrest: Compounds with similar structures have been shown to induce cell cycle arrest at the G1/S phase.

- Apoptosis Induction: Activation of apoptotic pathways through caspase activation has been observed.

- Inhibition of Key Enzymes: Some studies suggest that these compounds may inhibit enzymes involved in DNA replication and repair.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.